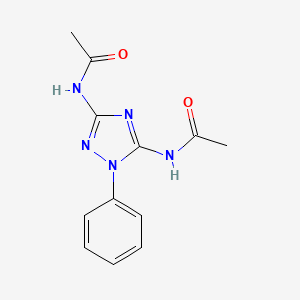
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
Synthesis Analysis
The synthesis of triazole compounds often involves reactions that lead to the formation of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer . This process is explored using electronic structure calculations and non-adiabatic dynamics simulations .Physical And Chemical Properties Analysis
Triazole compounds are known for their excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide can be utilized in drug discovery, particularly in the design of new therapeutic agents. Its structural similarity to biologically active peptides allows it to interact with enzymes and receptors, potentially leading to novel treatments for various diseases .
Organic Synthesis
In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in multiple types of chemical reactions, making them valuable for constructing complex organic molecules. This compound, with its stable triazole core, can be used to synthesize a wide array of organic compounds, potentially leading to new materials or drugs .
Polymer Chemistry
Triazoles are known for their thermal stability and resistance to hydrolysis, oxidation, and reduction. These properties make N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide suitable for incorporation into polymers, enhancing their durability and performance in extreme conditions .
Supramolecular Chemistry
The ability of triazoles to form hydrogen bonds and interact with other molecules through dipole-dipole interactions makes them ideal for supramolecular assemblies. This compound could be used to create molecular containers, switches, or sensors that operate on a molecular level .
Bioconjugation and Chemical Biology
Bioconjugation involves attaching a biomolecule to another molecule or surface. Triazole derivatives, including N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide , can be used for bioconjugation, linking drugs to targeting moieties or creating probes for biological research .
Fluorescent Imaging
The triazole core can be modified to exhibit fluorescent properties, making it useful in imaging techniques. This compound could be engineered to act as a fluorescent tag for biomolecules, aiding in the visualization of cellular processes .
Materials Science
Due to their robustness and versatility, triazole derivatives are used in materials scienceN,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide could contribute to the development of new materials with specific properties, such as enhanced conductivity or strength .
Antiviral Agents
Research has shown that triazole derivatives can be effective antiviral agents. The structural flexibility and ability to form non-covalent bonds with viral enzymes or receptors make this compound a candidate for antiviral drug development .
Wirkmechanismus
Target of Action
Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .
Pharmacokinetics
The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.
Result of Action
The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .
Action Environment
The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
The future directions for research on triazole compounds could involve further exploration of their synthesis methods, mechanisms of action, and applications in various fields. Their excellent electronic properties and diagnostic potential in the fields of organic electronics and organic photovoltaics make them a promising area of study .
Eigenschaften
IUPAC Name |
N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQVULXMOINQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetylamino-1-phenyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)
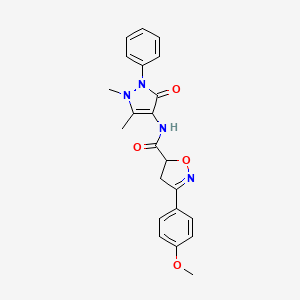
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

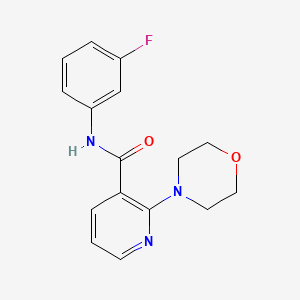
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
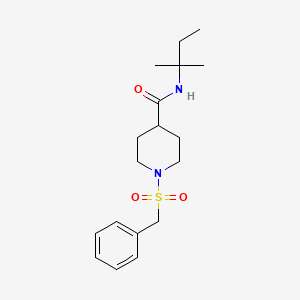
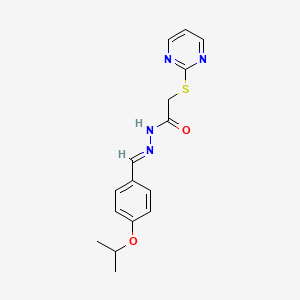
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)